molecular formula C21H16N2O2S B5403887 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline

Cat. No.: B5403887
M. Wt: 360.4 g/mol
InChI Key: BVIHQGKLEOFOFB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline is a synthetic chemical hybrid scaffold of significant interest in medicinal and agrochemical research. This compound incorporates two privileged pharmacophores: a 1,3-benzodioxole unit and a 1,3-benzothiazole ring, linked through a methylaniline bridge. The 1,3-benzothiazole core is a well-documented structural motif in medicinal chemistry, associated with a range of pharmacological activities. Scientific literature reports that benzothiazole derivatives exhibit antitumor and antimicrobial properties, making them a focus for developing new therapeutic agents . Concurrently, the 1,3-benzodioxole (piperonyl) fragment is frequently explored in agrochemistry. Recent studies on N-(benzo[d][1,3]dioxol-5-yl) derivatives have identified compounds that function as novel auxin receptor agonists, demonstrating a remarkable ability to promote root growth in plants by enhancing root-related signaling responses . The strategic combination of these moieties in a single molecule suggests potential for multifaceted biological activity and makes it a valuable chemical tool for probing biological systems. Researchers can utilize this compound as a key intermediate or lead structure in the synthesis of novel small molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of new agents with potential applications in oncology, infectious disease, or plant physiology. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-2-7-20-17(6-1)23-21(26-20)15-4-3-5-16(11-15)22-12-14-8-9-18-19(10-14)25-13-24-18/h1-11,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIHQGKLEOFOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of Benzodioxole to Aniline: The benzodioxole moiety is then attached to an aniline derivative through a nucleophilic substitution reaction.

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Final Coupling: The benzodioxole-aniline intermediate is coupled with the benzothiazole derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Chemistry

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline serves as a versatile building block in organic synthesis. It can be employed in:

  • Synthesis of Complex Molecules : The compound can be used to create more complex organic structures through various chemical reactions such as nucleophilic substitutions and cyclization processes.

Biology

In biological research, this compound has been investigated for its role as a biochemical probe:

  • Enzyme Interaction Studies : It has been utilized to study enzyme interactions and metabolic pathways, providing insights into biological mechanisms.

Medicine

The therapeutic potential of this compound is under exploration:

  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for further therapeutic development.

Industry

In industrial applications, the compound is being evaluated for:

  • Material Development : Its unique properties may contribute to the development of new materials with specific functionalities.
  • Pharmaceutical Synthesis : It acts as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
ChemistryBuilding block for complex moleculesFacilitates synthesis of diverse organic compounds
BiologyBiochemical probe for enzyme studiesEnhances understanding of metabolic pathways
MedicineAnticancer and anti-inflammatory researchPotential for new therapeutic agents
IndustryMaterial development and pharmaceutical synthesisInnovation in product formulations

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction through mitochondrial pathway disruption. This highlights the compound's potential as a lead compound in anticancer drug development.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways showed promising results. The compound demonstrated inhibitory effects on enzyme activity, suggesting its utility in studying metabolic disorders.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzodioxole or Benzothiazole Moieties

The compound shares structural similarities with several synthesized derivatives:

  • 3-(2H-1,3-Benzodioxol-5-yl)aniline (14b) : Synthesized via Suzuki coupling (3-bromoaniline + benzodioxol-5-yl boronic acid, 60% yield), this analog lacks the benzothiazole group but retains the benzodioxole-aniline core .
  • 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridyl-methyl)aniline monohydrate: This compound replaces the benzodioxole-methyl group with a pyridylmethyl moiety while retaining the benzothiazole-aniline backbone. Its crystallographic data (Acta Cryst.
  • N-(2H-1,3-Benzodioxol-5-yl)-3-(2-hydroxy-5-nitrophenyl)propanamide (15c) : A benzodioxole-containing amide with a nitro-substituted aromatic side chain, synthesized via nucleophilic substitution (melting point: 233–236°C) .

Physicochemical Properties

  • Solubility : The benzothiazole group’s electron-withdrawing nature may enhance solubility in polar solvents compared to purely benzodioxole-containing analogs like 15c.
  • Thermal Stability : Benzothiazole derivatives (e.g., AS601245 in ) often exhibit higher thermal stability due to aromatic rigidity.

Pharmacological Potential

Benzothiazoles are prominent in drug discovery (e.g., AS601245 as a JNK inhibitor , and patented compounds in ). The target compound’s benzothiazole-aniline core may act as a kinase-binding motif, while the benzodioxole group could modulate bioavailability through lipophilicity. However, direct activity data are absent in the provided evidence.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline, also known by its compound identifier D337-1481, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O4C_{20}H_{18}N_{2}O_{4} with a molecular weight of 350.37 g/mol. The compound features a benzodioxole moiety and a benzothiazole structure, which are known to contribute to various biological activities.

Property Value
Molecular FormulaC20H18N2O4
Molecular Weight350.37 g/mol
LogP (Partition Coefficient)4.379
Water Solubility (LogSw)-4.27
Polar Surface Area63.302 Ų

Anticancer Potential

Research indicates that compounds containing benzothiazole and benzodioxole moieties exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The structure-activity relationship (SAR) suggests that modifications in the benzothiazole ring can enhance cytotoxicity against specific cancer types.

Antimicrobial Effects

Compounds with benzodioxole structures have demonstrated antimicrobial activities against various pathogens. For instance, derivatives of benzothiazole have been reported to possess antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential enzymatic pathways . This suggests that this compound may also exhibit similar effects.

Neuroprotective Activity

The neuroprotective potential of benzothiazole derivatives has been explored in models of neurodegenerative diseases. These compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. The presence of the benzodioxole moiety may enhance this protective effect by modulating signaling pathways involved in neuronal survival.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies demonstrated that similar benzothiazole derivatives significantly inhibited the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Activity : A series of related compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The activity was linked to the disruption of bacterial cell wall synthesis .
  • Neuroprotection : In a mouse model of neurodegeneration induced by oxidative stress, treatment with benzothiazole derivatives resulted in reduced neuronal loss and improved behavioral outcomes compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative conditions .

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